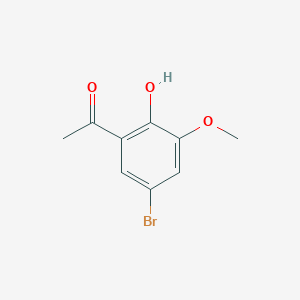

1-(5-Bromo-2-hydroxy-3-methoxyphenyl)ethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(5-Bromo-2-hydroxy-3-methoxyphenyl)ethan-1-one” is a chemical compound with the molecular formula C9H9BrO3. It has a molecular weight of 245.07 . This compound is used for research purposes .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9BrO3/c1-5(11)7-3-6(10)4-8(13-2)9(7)12/h3-4,12H,1-2H3 . This indicates the specific arrangement of atoms in the molecule.Scientific Research Applications

- Intermediate for Adrenergic Compounds : This compound serves as an intermediate in the synthesis of adrenergic compounds, including pharmaceuticals like epinephrine (adrenaline). Researchers use it to create derivatives with potential therapeutic effects .

- Phenolic Scaffold : The phenolic structure of this compound makes it valuable for designing new drugs. Medicinal chemists explore modifications around this scaffold to develop novel bioactive molecules .

- Antioxidant Activity : Studies suggest that 1-(5-bromo-2-hydroxy-3-methoxyphenyl)ethan-1-one exhibits antioxidant properties. Researchers investigate its potential in combating oxidative stress-related diseases .

- Anti-Inflammatory Effects : The compound’s phenolic moiety may contribute to anti-inflammatory activity. It could be relevant in developing anti-inflammatory agents .

- Natural Product Analogues : Researchers use this compound as a building block to synthesize analogues of natural products. By modifying its structure, they create derivatives with enhanced biological activities .

- Photocatalytic Applications : The hydroxy and methoxy groups in this compound make it suitable for photocatalytic reactions. Researchers explore its use in organic transformations under light irradiation .

- Material Synthesis : Scientists investigate its role in designing functional materials, such as polymers or nanocomposites, due to its unique chemical reactivity .

- Aromatization Reactions : The aromatic nature of this compound contributes to its relevance in flavor and fragrance chemistry. It can participate in aromatization reactions, leading to pleasant scents or flavors .

- Cell-Based Assays : Researchers use 1-(5-bromo-2-hydroxy-3-methoxyphenyl)ethan-1-one in cell-based assays to evaluate its effects on cellular processes. These studies provide insights into its potential biological activities .

- Pharmacokinetics and Toxicology : Investigations into its pharmacokinetic properties and safety profile are essential for understanding its suitability as a drug candidate .

Organic Synthesis and Medicinal Chemistry

Antioxidant and Anti-Inflammatory Properties

Natural Product Synthesis

Photocatalysis and Material Science

Flavor and Fragrance Chemistry

Biological Studies and Pharmacology

Future Directions

properties

IUPAC Name |

1-(5-bromo-2-hydroxy-3-methoxyphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-5(11)7-3-6(10)4-8(13-2)9(7)12/h3-4,12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXFIRNPQAMNVEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC(=C1)Br)OC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Bromo-2-hydroxy-3-methoxyphenyl)ethan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 6-acetyl-2-(2,5-dichlorothiophene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2665715.png)

![N-(2-bromo-4-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2665716.png)

![6,7-dimethoxy-2-[(3-methoxybenzyl)sulfanyl]-3-(3-methoxypropyl)-4(3H)-quinazolinimine](/img/structure/B2665721.png)

![1-(1-(benzo[b]thiophene-2-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2665724.png)

![3-methyl-1-{6-phenylthieno[2,3-d]pyrimidin-4-yl}-1H-pyrazol-5-amine](/img/structure/B2665725.png)

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2665733.png)

![N-[(4-ethoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2665734.png)